molecular formula C14H16Cl2N2O B3208587 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride CAS No. 1051369-20-0

10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride

Cat. No.: B3208587
CAS No.: 1051369-20-0
M. Wt: 299.2 g/mol
InChI Key: GPELOEZZAOHIKD-UHFFFAOYSA-N
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Description

10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a chemical compound belonging to the dibenzooxepine family. This compound is characterized by its unique tricyclic structure, which includes an oxepine ring fused with two benzene rings. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride typically involves the formation of a benzamide from anilines and benzoic acids, followed by an intramolecular nucleophilic aromatic substitution (S_NAr) to install the tricyclic scaffold. Reduction of cyclic amides can yield brominated derivatives, which are then transformed into the target compound through further chemical modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted oxepine compounds.

Scientific Research Applications

10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, some derivatives of this compound have been shown to selectively inhibit dopamine receptors, which play a crucial role in neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 10,11-Dihydrodibenzo[b,f]oxepine-4,6-dicarboxylic acid dimethyl ester
  • 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid
  • Fluorosubstituted 10,11-dihydrodibenz[b,f][1,4]oxazepine

Uniqueness

10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is unique due to its specific tricyclic structure and the presence of diamine groups. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzoxepine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-4,7-8H,5-6,15-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPELOEZZAOHIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2OC3=CC=CC=C31)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Reactant of Route 2
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Reactant of Route 3
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Reactant of Route 4
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Reactant of Route 5
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Reactant of Route 6
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride

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